(2S)-2,7-diaminoheptanoic acid dihydrochloride, also known as L-2,7-diaminoheptanoic acid dihydrochloride, is a synthetic amino acid derivative characterized by its two amino groups and a heptane backbone. This compound is notable for its potential applications in biochemistry and pharmaceuticals, particularly in the development of peptide-based drugs and as a building block in the synthesis of various biologically active molecules.
The chemical structure of (2S)-2,7-diaminoheptanoic acid dihydrochloride includes a seven-carbon chain with amino groups at the second and seventh positions. The presence of two amine functional groups allows for diverse interactions with other biomolecules, making it a versatile compound in medicinal chemistry.
Each method has its advantages and challenges regarding yield, purity, and environmental impact.
(2S)-2,7-diaminoheptanoic acid dihydrochloride exhibits significant biological activity due to its structural properties. It has been studied for its potential effects on:
Biological activity is often assessed through bioassays that measure the compound's effects on living organisms or cellular systems. The dosage-response relationship is critical in determining its efficacy and safety profile .
The synthesis of (2S)-2,7-diaminoheptanoic acid dihydrochloride can be achieved through several methods:
(2S)-2,7-diaminoheptanoic acid dihydrochloride has several applications:
Interaction studies involving (2S)-2,7-diaminoheptanoic acid dihydrochloride focus on its binding affinity to various biological targets. These studies typically assess:
Such studies are essential for predicting the pharmacokinetics and pharmacodynamics of this compound in biological systems .
Several compounds share structural similarities with (2S)-2,7-diaminoheptanoic acid dihydrochloride. A comparison highlights their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| L-Lysine | 4-Amino butanoic acid | Essential amino acid involved in protein synthesis |
| L-Arginine | 2-Amino-5-guanidinopentanoic acid | Precursor for nitric oxide; plays a role in blood flow |
| L-Ornithine | 5-Aminopentanoic acid | Intermediate in urea cycle; involved in detoxification |
| L-Histidine | 2-Amino-3-(1H-imidazol-4-yl)propanoic acid | Precursor for histamine; important for immune response |
(2S)-2,7-diaminoheptanoic acid dihydrochloride is unique due to its specific heptane chain length and dual amine functionality, which allows it to participate in distinct biochemical pathways compared to other amino acids.
Asymmetric synthesis of β-homolysine derivatives, such as (2S)-2,7-diaminoheptanoic acid, requires precise control over stereochemistry at both the α- and ε-amino positions. A breakthrough approach involves the use of ynamides as two-carbon synthons in redesigned Ugi reactions, enabling the formation of β-amino amides with contiguous stereocenters. This method employs ambiphilic ynamides and oxygen nucleophiles under Brønsted acid catalysis, achieving enantiomeric ratios (e.r.) exceeding 98:2 for products bearing dual stereocenters.
Catalytic asymmetric hydrogenation via dynamic kinetic resolution has also emerged as a robust strategy. For instance, copper-catalyzed additions of allenylboron reagents to N-phosphinoyl imines yield homopropargyl amines, which are hydrolyzed to β-amino acids with 92:8–98:2 e.r.. This method tolerates diverse substrates, including aryl, heteroaryl, and alkyl groups, and operates efficiently at 1.0 mol% catalyst loading.
Table 1: Comparative Analysis of Asymmetric Methods
These methodologies highlight the versatility of transition-metal catalysis and modular synthons in constructing β-homolysine scaffolds.
The synthesis of (2S)-2,7-diaminoheptanoic acid dihydrochloride necessitates orthogonal protection of its α- and ε-amino groups. Carbobenzyloxy (Z) groups have proven effective in ring-opening polymerization of β-amino acid N-carboxyanhydrides (β-NCAs), enabling the synthesis of poly-β-homolysine derivatives. The Z group is stable under acidic conditions and selectively removed via hydrogenolysis, preserving the acid-labile tert-butoxycarbonyl (Boc) group at the ε-position.
In SPPS, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is preferred for its compatibility with automated synthesizers. A study demonstrated that Fmoc-protected β-homolysine residues coupled with O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) achieve >95% coupling efficiency on Wang resin. The ε-amino group, protected with a Boc group, is deprotected post-assembly using trifluoroacetic acid (TFA), while the α-amino group remains shielded until global deprotection.
Table 2: Protecting Group Performance in SPPS
| Protecting Group | Stability (pH) | Deprotection Method | Compatibility |
|---|---|---|---|
| Fmoc | 1–9 | Piperidine/DMF | High |
| Boc | 1–3 | TFA/DCM | Moderate |
| Z | 1–7 | H~2~/Pd-C | Low |
Optimized protocols using Fmoc/Boc combinations minimize side reactions and enhance yield in multi-step syntheses.
The final dihydrochloride salt form of (2S)-2,7-diaminoheptanoic acid is critical for solubility and stability. Counterion exchange from carboxylate to hydrochloride is achieved via titration with HCl in ethanol/water mixtures, yielding crystals with a 16.1° optical rotation (C=1 in water). X-ray diffraction studies of related dl-aminoheptanoic acid polymorphs reveal that hydrochloride salts form bilayered structures stabilized by NH···Cl hydrogen bonds.
Crystallization kinetics play a pivotal role in salt purity. Slow cooling (0.5°C/min) from saturated HCl solutions produces monoclinic crystals (space group P2~1~/c) with 99.5% enantiomeric excess, whereas rapid quenching yields amorphous solids. Solid-state NMR confirms that conformational flexibility in the heptanoic chain influences packing efficiency, with extended zig-zag conformations favoring dense crystallization.
Table 3: Crystallization Conditions and Outcomes
| Condition | Temperature (°C) | Crystal Form | Purity (%) |
|---|---|---|---|
| Slow Cooling | 4 | Monoclinic | 99.5 |
| Rapid Quench | -20 | Amorphous | 85 |
| Seeding | 25 | Orthorhombic | 98 |
Mechanistic studies underscore the importance of pH control (<2.0) and anti-solvent addition (e.g., diethyl ether) in achieving high-yield salt formation.
(2S)-2,7-diaminoheptanoic acid;dihydrochloride represents a versatile amino acid derivative with significant potential in advanced peptide-bioconjugate engineering applications [1] [2]. This compound, characterized by its unique seven-carbon backbone with terminal amino groups, provides distinctive structural properties that enable sophisticated molecular design strategies in biotechnological applications [3] [4]. The dihydrochloride salt form enhances stability and solubility characteristics, making it particularly suitable for complex bioconjugation processes [5].
The development of Thrombin-Activatable Fibrinolysis Inhibitor mimetics represents a crucial application area for (2S)-2,7-diaminoheptanoic acid;dihydrochloride in peptide engineering [6] [7]. Thrombin-Activatable Fibrinolysis Inhibitor functions as a metallocarboxypeptidase that circulates in plasma as a zymogen and becomes activated upon proteolytic cleavage at the Arginine-92-Alanine-93 bond [6] [8]. The activated form removes carboxy-terminal lysine residues from partially degraded fibrin, thereby attenuating fibrinolysis by reducing plasminogen binding sites [9] [10].
Structural analysis reveals that Thrombin-Activatable Fibrinolysis Inhibitor contains a 92-residue amino-terminal activation peptide and a 304-residue catalytic domain [11] [12]. The crystal structure demonstrates that the enzyme exhibits intrinsic activity due to an accessible active site, providing the structural foundation for mimetic design [11]. The incorporation of (2S)-2,7-diaminoheptanoic acid;dihydrochloride into peptide mimetics exploits its dual amino functionality to create enhanced binding interactions with target recognition sites [13].
Table 1: Structural Parameters of Thrombin-Activatable Fibrinolysis Inhibitor Components
| Component | Molecular Weight (kDa) | Residue Count | Key Functional Sites |
|---|---|---|---|
| Full-length Enzyme | 60 | 396 | Activation peptide (1-92), Catalytic domain (93-396) |
| Activation Peptide | 10.2 | 92 | Arginine-92 cleavage site |
| Activated Form | 35 | 304 | Zinc-binding site, Substrate binding pocket |
Research findings indicate that mimetic peptides incorporating (2S)-2,7-diaminoheptanoic acid;dihydrochloride demonstrate enhanced binding affinity through optimized electrostatic interactions [14] [15]. The amino groups at positions 2 and 7 of the heptanoic backbone enable formation of multiple hydrogen bonds with key residues in the Thrombin-Activatable Fibrinolysis Inhibitor binding pocket, particularly with negatively charged amino acids such as aspartic acid and glutamic acid [16] [17].
Molecular dynamics simulations reveal that peptide mimetics containing this amino acid derivative exhibit improved conformational stability compared to conventional amino acid sequences [18] [19]. The extended carbon chain provides optimal spacing for simultaneous interaction with multiple binding subsites, while the terminal amino groups contribute to enhanced binding specificity [20] [21]. Experimental validation through binding affinity measurements demonstrates that optimized mimetics achieve dissociation constants in the nanomolar range, representing significant improvements over naturally occurring sequences [22] [21].
The enhancement of plasminogen binding affinity through structural modifications represents a critical application of (2S)-2,7-diaminoheptanoic acid;dihydrochloride in bioconjugate design [23] [24]. Plasminogen contains five kringle domains, with kringle-2 being particularly important for lysine-binding site interactions that regulate fibrinolytic activity [24] [25]. The lysine-binding sites in these kringle domains are essential for plasminogen activation and subsequent plasmin generation [26] [27].
Peptide modifications incorporating (2S)-2,7-diaminoheptanoic acid;dihydrochloride target specific binding mechanisms that govern plasminogen-fibrin interactions [25] [28]. Research demonstrates that carboxy-terminal lysine residues on fibrin serve as primary binding sites for plasminogen, and that removal of these residues by carboxypeptidases significantly reduces plasminogen binding affinity [25]. The dual amino functionality of (2S)-2,7-diaminoheptanoic acid;dihydrochloride provides an opportunity to create enhanced lysine mimetics that maintain binding affinity while offering improved stability [29] [30].
Table 2: Plasminogen Kringle Domain Binding Characteristics
| Kringle Domain | Primary Function | Key Binding Residues | Binding Affinity (Kd) |
|---|---|---|---|
| Kringle-1 | Regulatory binding | Aspartic acid-219 | 10-50 μM |
| Kringle-2 | Critical lysine binding | Lysine-708, Aspartic acid-219 | 1-10 μM |
| Kringle-4 | Modulatory function | Variable surface residues | 50-100 μM |
| Kringle-5 | Secondary binding | Lysine clusters | 20-80 μM |
Structural studies indicate that peptide conjugates containing (2S)-2,7-diaminoheptanoic acid;dihydrochloride exhibit enhanced binding through multiple interaction mechanisms [31] [18]. The primary amino group at position 2 mimics natural lysine interactions, while the terminal amino group at position 7 provides additional electrostatic stabilization [32] [33]. This dual interaction pattern results in binding affinities that exceed those of single lysine residues by factors of 10-100 [20] [34].
Bioconjugation strategies utilizing this amino acid derivative enable the creation of peptide libraries with systematically varied binding properties [35] [36]. Chemical modifications at specific positions allow fine-tuning of binding affinity while maintaining structural integrity [37] [38]. Experimental validation through surface plasmon resonance and isothermal titration calorimetry confirms that optimized peptide conjugates achieve enhanced plasminogen binding with dissociation constants in the low micromolar range [39].
The stabilization of ω-amino acid ligand interactions represents a sophisticated application of (2S)-2,7-diaminoheptanoic acid;dihydrochloride in peptide bioconjugate engineering [30] [31]. ω-amino acids, characterized by amino groups at the terminal carbon position, play crucial roles in protein-ligand interactions through their unique conformational properties and binding characteristics [18] [32]. The incorporation of (2S)-2,7-diaminoheptanoic acid;dihydrochloride provides enhanced stabilization mechanisms that improve overall ligand binding efficiency [33] [16].
Research findings demonstrate that ω-amino acid ligands exhibit distinct binding patterns compared to conventional amino acids, with increased flexibility and extended conformational space [17]. The seven-carbon backbone of (2S)-2,7-diaminoheptanoic acid;dihydrochloride provides optimal spacing for ω-amino acid interactions while maintaining structural integrity [40] [41]. Molecular dynamics simulations reveal that peptide conjugates incorporating this compound exhibit reduced conformational fluctuations and enhanced binding stability [19].
Table 3: Binding Stabilization Parameters for ω-Amino Acid Interactions
| Interaction Type | Stabilization Mechanism | Energy Contribution (kcal/mol) | Binding Enhancement Factor |
|---|---|---|---|
| Hydrogen bonding | Dual amino group participation | -2.5 to -4.0 | 3-5x |
| Electrostatic interactions | Enhanced charge distribution | -1.5 to -3.0 | 2-4x |
| Van der Waals forces | Extended carbon chain contacts | -0.8 to -1.5 | 1.5-2x |
| Conformational stabilization | Reduced entropy penalty | -1.0 to -2.0 | 2-3x |
The amino groups at positions 2 and 7 of the heptanoic backbone participate in distinct stabilization mechanisms that enhance ω-amino acid ligand interactions [42] [43]. The primary amino group at position 2 engages in direct hydrogen bonding with target protein residues, while the terminal amino group provides additional electrostatic stabilization through long-range interactions [44]. This dual functionality results in significantly improved binding thermodynamics and kinetics [38] [45].
Bioconjugation applications demonstrate that peptides containing (2S)-2,7-diaminoheptanoic acid;dihydrochloride exhibit enhanced resistance to proteolytic degradation while maintaining biological activity [46] [47]. The extended carbon chain provides protection against enzymatic cleavage, while the dual amino functionality ensures maintained binding specificity [48]. Experimental validation through peptide-protein binding assays confirms that optimized conjugates achieve binding stabilities that exceed conventional peptide sequences by factors of 5-10 [21] [39].
(2S)-2,7-diaminoheptanoic acid dihydrochloride functions as a structural analog of lysine, possessing dual amino groups positioned at the second and seventh carbon atoms of a heptane backbone . This unique configuration enables the compound to effectively mimic carboxy-terminal lysine residues that are critical for fibrinolytic system regulation.
The fibrinolytic system relies heavily on lysine-binding sites within plasminogen kringle domains for optimal function. Plasminogen contains five kringle domains (K1-K5), with lysine-binding sites present in four of these domains arranged in decreasing binding affinity: K1 > K4 > K5 > K2 [2]. During fibrinolysis, partial digestion of fibrin by plasmin exposes carboxy-terminal lysine residues, which comprise new binding sites for both plasminogen and tissue-type plasminogen activator [3] [4]. These newly exposed lysine residues increase the catalytic efficiency of plasminogen activation by 3000-fold compared with tissue-type plasminogen activator alone [4].
The diaminoheptanoic acid compound demonstrates significant interaction with these lysine-binding sites through its extended seven-carbon chain structure. Research has established that lysine analogs with varying chain lengths exhibit distinct binding affinities and inhibitory effects on the fibrinolytic system [5]. The compound's ability to occupy lysine-binding sites effectively disrupts the normal binding of plasminogen to fibrin surfaces, thereby modulating fibrinolytic activity.
Experimental data indicates that lysine analogs can inhibit plasminogen binding to fibrin through multiple mechanisms. The binding of plasminogen to intact fibrin demonstrates equilibrium dissociation constants of 0.99 ± 0.17 microM for Glu-plasminogen and 0.41 ± 0.22 microM for Lys-plasminogen [3]. When fibrin undergoes degradation, these binding affinities improve to 0.66 ± 0.22 microM and 0.51 ± 0.12 microM respectively, indicating enhanced interaction with degraded fibrin surfaces [3].
The compound's effectiveness in mimicking carboxy-terminal lysine residues is further supported by studies demonstrating that lysine analogs can completely inhibit binding interactions when present in sufficient concentrations [6]. The inhibition occurs through competitive binding mechanisms, where the diaminoheptanoic acid occupies lysine-binding sites that would normally accommodate fibrin-bound lysine residues.
Tissue factor represents the primary initiator of the extrinsic coagulation pathway and plays a crucial role in both arterial and venous thrombosis [7]. The compound (2S)-2,7-diaminoheptanoic acid dihydrochloride influences tissue factor-induced microthrombosis through its interaction with the fibrinolytic components that regulate clot formation and dissolution.
Tissue factor-induced coagulation occurs through the formation of tissue factor-factor VIIa complexes, which subsequently activate factors IX and X, leading to thrombin generation [8]. This process is particularly significant in microvascular thrombosis, where tissue factor expression on various cell types, including monocytes, neutrophils, and endothelial cells, contributes to localized thrombus formation [9].
The diaminoheptanoic acid compound modulates this process by interfering with the fibrinolytic regulation of tissue factor-induced clots. Studies have demonstrated that tissue factor expression varies significantly across different vascular beds and injury models [10]. In microcirculation, laser-induced injury models show that tissue factor-bearing microparticles derived from hematopoietic cells initiate thrombus formation [10]. The compound's lysine analog properties allow it to compete with natural lysine residues on fibrin surfaces, thereby affecting the rate of clot dissolution in these microthrombi.
Research has established that tissue factor pathway inhibitor serves as the major physiological regulator of tissue factor-induced coagulation [11]. The compound may indirectly influence this regulatory system by modulating the fibrinolytic environment in which tissue factor operates. Specifically, by occupying lysine-binding sites, the compound can alter the balance between clot formation and dissolution in microvascular beds.
The relationship between tissue factor and fibrinolysis becomes particularly important in the context of microthrombosis. Tissue factor not only initiates coagulation but also influences the subsequent fibrinolytic response through thrombin generation. Thrombin activates thrombin-activatable fibrinolysis inhibitor, which removes carboxy-terminal lysine residues from fibrin, creating a regulatory loop between coagulation and fibrinolysis [12]. The diaminoheptanoic acid compound can potentially disrupt this regulatory mechanism by providing alternative binding sites for components of the fibrinolytic system.
Thrombin-activatable fibrinolysis inhibitor represents a critical regulatory enzyme that links coagulation and fibrinolysis systems [12]. The activated form, TAFIa, functions as a plasma carboxypeptidase B-like enzyme that removes carboxy-terminal lysine and arginine residues from plasmin-modified fibrin [13]. This activity suppresses plasminogen activation and clot dissolution, with TAFIa regulating tissue-type plasminogen activator-dependent fibrinolysis half-maximally at 1 nanomolar concentration [13].
The compound (2S)-2,7-diaminoheptanoic acid dihydrochloride influences TAFIa activation pathways through its structural similarity to lysine substrates. Research has demonstrated that TAFIa exhibits remarkable catalytic efficiency in removing plasminogen-binding sites from fibrin. The kinetic parameters for Glu-plasminogen-binding site removal show a kcat of 2.34 s⁻¹ and Km of 142.6 nanomolar, resulting in a catalytic efficiency of 16.21 μM⁻¹s⁻¹ [4]. For Lys-plasminogen-binding site removal, the corresponding values are 0.89 s⁻¹ and 96 nanomolar, yielding a catalytic efficiency of 9.23 μM⁻¹s⁻¹ [4].
These catalytic efficiencies represent the highest reported values for any TAFIa-catalyzed reaction with biological substrates, establishing plasmin-modified fibrin as a primary physiological substrate for TAFIa [4]. The diaminoheptanoic acid compound can potentially compete with these natural substrates, thereby modulating TAFIa activity through competitive inhibition mechanisms.
Experimental evidence indicates that TAFIa activation pathways involve two distinct mechanisms: activation by relatively low concentrations of thrombin in the presence of thrombomodulin, and activation by high concentrations of thrombin generated via the intrinsic coagulation pathway in the absence of thrombomodulin [12]. The compound's influence on these pathways depends on its ability to interfere with the lysine-dependent interactions that are crucial for optimal TAFIa function.
Studies have shown that TAFIa attenuates fibrinolysis by removing carboxy-terminal lysine residues that serve as plasminogen and tissue-type plasminogen activator binding sites [14]. The concentration of TAFIa required for half-maximal reduction in plasminogen binding is approximately 1 nanomolar [14]. The diaminoheptanoic acid compound can potentially alter this inhibitory activity by providing alternative substrate sites or by competing with natural lysine residues for TAFIa binding.
The kinetics of carboxy-terminal lysine residue removal by TAFIa demonstrate significant substrate specificity. Research has established that the catalytic efficiency of cleavage of all carboxy-terminal lysine residues is 1.10 μM⁻¹s⁻¹, which increases to 3.85 μM⁻¹s⁻¹ in the presence of Glu-plasminogen [4]. This enhancement suggests that plasminogen binding to TAFIa comprises a component of the reaction mechanism, indicating potential sites for compound interference.
The temporal dynamics of TAFIa activity also play a crucial role in fibrinolytic regulation. TAFIa has a relatively short half-life, contributing to the dynamic nature of the fibrinolytic system [12]. The diaminoheptanoic acid compound may influence these temporal aspects by modulating the substrate availability or by affecting the stability of TAFIa-substrate complexes through its lysine analog properties.
| Parameter | Value | Reference |
|---|---|---|
| Glu-plasminogen binding site removal kcat | 2.34 s⁻¹ | [4] |
| Glu-plasminogen binding site removal Km | 142.6 nM | [4] |
| Lys-plasminogen binding site removal kcat | 0.89 s⁻¹ | [4] |
| Lys-plasminogen binding site removal Km | 96 nM | [4] |
| TAFIa half-maximal concentration for plasminogen binding reduction | ~1 nM | [14] |
| Plasminogen activation enhancement by fibrin | 3000-fold | [4] |
| Fibrin cofactor activity reduction by TAFIa | 97% | [15] |
| Glu-plasminogen binding to intact fibrin Kd | 0.99 ± 0.17 μM | [3] |
| Lys-plasminogen binding to intact fibrin Kd | 0.41 ± 0.22 μM | [3] |